1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine
Description
1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine is a halogenated aromatic compound featuring a chloro-substituted phenyl ring, an isopropylthio group at the 6-position, and an N-methylmethanamine moiety at the 1-position.
Properties
Molecular Formula |
C11H16ClNS |
|---|---|
Molecular Weight |
229.77 g/mol |
IUPAC Name |
1-(2-chloro-6-propan-2-ylsulfanylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H16ClNS/c1-8(2)14-11-6-4-5-10(12)9(11)7-13-3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
RYSJVQGGJBJZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-6-(isopropylthio)aniline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chloro-6-(isopropylthio)phenyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The chloro and isopropylthio groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
a. Chlorinated Phenyl Derivatives
- 3-Chloro-N-phenyl-phthalimide (): Structure: Contains a chloro-substituted phenyl ring fused to a phthalimide group. Applications: Used as a monomer for polyimide synthesis due to its stability and reactivity in polymerization reactions. Key Difference: The phthalimide core confers rigidity and thermal stability, unlike the flexible methanamine and isopropylthio groups in the target compound. This structural disparity limits direct functional overlap .
- 1-(3-Chlorophenyl)cyclobutanemethanamine (): Structure: Features a chlorophenyl group attached to a cyclobutane-methanamine scaffold. Potential Use: Cyclobutane rings often enhance metabolic stability in drug candidates. The absence of sulfur in this compound may reduce interactions with thiol-sensitive biological targets compared to the isopropylthio group in the target molecule .
b. Sulfur-Containing Analogues
- AG-1749 (Lansoprazole precursor; ): Structure: A proton pump inhibitor with a sulfinylbenzimidazole core. Mechanism: The sulfinyl group reacts with cysteine residues in (H⁺ + K⁺)-ATPase, irreversibly inhibiting gastric acid secretion.
c. Amine-Functionalized Analogues
- 1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (cpd S3; ):
- Structure : Combines a chlorophenyl group, an imidazopyridine heterocycle, and a dimethylmethanamine moiety.
- Pharmacological Relevance : The imidazopyridine scaffold is common in kinase inhibitors and CNS-active drugs. The tertiary amine may enhance blood-brain barrier penetration.
- Divergence : The target compound lacks the heterocyclic system, which could reduce its binding affinity for specific biological targets compared to cpd S3 .
Physicochemical and Functional Properties
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